molecular formula C9H12N2O4 B2491418 3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1946813-29-1

3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2491418
CAS RN: 1946813-29-1
M. Wt: 212.205
InChI Key: DLTUWCWBWHJZOG-UHFFFAOYSA-N
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Description

Compounds like “3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid” belong to a class of organic compounds known as carboxylic acids . They are characterized by a carboxyl group (-COOH) and may have various functional groups attached to the carbon chain.


Synthesis Analysis

The synthesis of similar compounds often involves reactions like Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters is another method that has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, carboxylic acids can undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. Carboxylic acids, for example, are weak acids with acidity constants, Ka, being approximately 10^-5 .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some carboxylic acids can cause skin irritation and serious eye damage .

properties

IUPAC Name

5-methoxycarbonyl-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-4-11-7(8(12)13)5-6(10-11)9(14)15-2/h5H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTUWCWBWHJZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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